![molecular formula C18H18ClN3O2 B2459575 N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide CAS No. 1103518-80-4](/img/structure/B2459575.png)
N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide” is a complex organic compound. It contains an indoline group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The molecule also contains amide groups (-CONH2), which are common in various organic compounds, including proteins .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indoline core, followed by functionalization with the appropriate chlorophenyl and ethyl groups . The exact methods would depend on many factors, including the desired yield, cost, and safety considerations .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indoline core, with the chlorophenyl and ethyl groups attached at specific positions . The exact three-dimensional structure would depend on the spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide groups might be hydrolyzed under acidic or basic conditions . The chlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar amide groups might increase its solubility in polar solvents .Scientific Research Applications
Molecular Interactions and Receptor Studies
The study by Shim et al. (2002) on a cannabinoid receptor antagonist highlights the intricate molecular interactions and the development of pharmacophore models for CB1 receptor ligands, which could be relevant for exploring similar interactions with N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide (Shim et al., 2002).
Antimicrobial Agents
Research into new quinazolines as potential antimicrobial agents by Desai et al. (2007) and the synthesis and antimicrobial screening of triazine derivatives by Rajput and Sharma (2021) indicate the scope of chemical compounds in the treatment of bacterial and fungal infections. These studies suggest the potential for structurally related compounds like N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide to possess antimicrobial properties (Desai, Shihora, & Moradia, 2007); (Rajput & Sharma, 2021).
Synthetic Applications
Efficient synthesis methods for secondary carboxamides and their functionalization highlight the chemical versatility and potential applications of N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide in various synthetic pathways, as demonstrated by Saitô et al. (1984) (Saitô, Tamai, Usui, Inaba, & Moriwake, 1984).
Drug Development and Therapeutics
The potential role of peripheral benzodiazepine receptors in inflammatory responses, as investigated by Torres et al. (1999), provides insight into the therapeutic applications of compounds targeting these receptors, suggesting a potential area of research for N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide (Torres, Nardi, Ferrara, Ribeiro-do-valle, & Farges, 1999).
Safety And Hazards
Future Directions
The future research directions for this compound could include further studies to elucidate its physical and chemical properties, reactivity, and potential uses. For example, it might be interesting to investigate its potential biological activities, given the presence of the indoline core, which is found in many biologically active compounds .
properties
IUPAC Name |
1-N-(2-chlorophenyl)-2-N-ethyl-2,3-dihydroindole-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-2-20-17(23)16-11-12-7-3-6-10-15(12)22(16)18(24)21-14-9-5-4-8-13(14)19/h3-10,16H,2,11H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJHRTKJHRXIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorophenyl)-N2-ethylindoline-1,2-dicarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.